2-Amino-6-nitrobenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H,8H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBVFLVLPDTKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40711128 | |
| Record name | 2-Amino-6-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40711128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261676-58-7 | |
| Record name | 2-Amino-6-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40711128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-nitrobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Amino 6 Nitrobenzamide and Key Precursors
Established Synthetic Routes to 2-Amino-6-nitrobenzamide
Several conventional methods for the preparation of this compound have been documented, each with its own set of precursors and reaction conditions.
Synthesis via Reduction of 2,6-Dinitrobenzoic Acid
A prominent method for synthesizing this compound involves the selective reduction of 2,6-dinitrobenzoic acid. google.com This process is designed to reduce only one of the two nitro groups present on the aromatic ring. The reaction can be performed in a single step, converting 2,6-dinitrobenzoic acid to the desired product without the need to isolate intermediate compounds. google.com
Reducing agents such as sulfides, hydrosulfides, and polysulfides are effective for this transformation. google.com Alkali metal hydrosulfides, particularly sodium hydrosulfide, are commonly employed. google.com The reaction is typically carried out in a mixture of an alcohol and water at temperatures ranging from 60 °C to 95 °C, with reflux conditions often being optimal. google.com This method is noted for its suitability for large-scale synthesis and the potential for high yields, utilizing relatively inexpensive and readily available reagents. google.com
Table 1: Reaction Parameters for the Reduction of 2,6-Dinitrobenzoic Acid
| Parameter | Conditions |
| Starting Material | 2,6-Dinitrobenzoic Acid |
| Reducing Agent | Sulfide (B99878), Hydrosulfide, or Polysulfide (e.g., Sodium Hydrosulfide) |
| Solvent | Alcohol and Water mixture |
| Temperature | 60 °C to 95 °C (often at reflux) |
| Key Feature | Single-step conversion with no isolation of intermediates |
Approaches from 2-Carbamyl-6-nitrobenzoyl Acid Intermediates
Another synthetic pathway proceeds through intermediates like 2-carbamyl-6-nitrobenzoyl acid. google.com This approach is one of the three main reported methods for synthesizing 2-amino-6-nitrobenzoic acid, which is a precursor to the target benzamide (B126). google.comamericanchemicalsuppliers.com Further transformation of the carboxylic acid group to an amide would be required to yield this compound.
Derivations Utilizing 3-Nitrophthalic Imidine
The use of 3-nitrophthalic imidine as a starting material represents another established route. google.com This method involves a Hoffman degradation reaction of 3-nitrophthalic imidine in the presence of sodium hypochlorite (B82951) and sodium hydroxide (B78521) to produce 2-amino-6-nitrobenzoic acid. google.com While this route can achieve high yields, around 88%, the precursor, 3-nitrophthalic imidine, is difficult to prepare and can be expensive, which may limit its industrial applicability. google.com
Preparation from 2-Halo-6-nitrobenzoic Acid through Aminolysis Reactions
Aminolysis of 2-halo-6-nitrobenzoic acids provides a direct route to 2-amino-6-nitrobenzoic acid, a precursor to the final amide. google.com In this reaction, a 2-halo-6-nitrobenzoic acid (where the halogen can be fluorine, chlorine, bromine, or iodine) is reacted with ammonia (B1221849) in an organic solvent. google.com Traditional methods often require harsh conditions, such as high temperatures and pressures, when using concentrated ammonia, and may suffer from low yields and side reactions like decarboxylation. google.com
Advanced and Catalytic Strategies for this compound Synthesis
To overcome the limitations of traditional methods, more advanced and catalytic strategies have been developed, offering milder reaction conditions and improved efficiency.
Application of Cuprous Catalysts in Aminolysis
A significant advancement in the aminolysis of 2-halo-6-nitrobenzoic acids is the use of cuprous catalysts. google.com This catalytic approach allows the reaction to proceed under much milder conditions, reducing the need for specialized equipment and lowering energy consumption. google.com The use of a cuprous catalyst leads to a high conversion rate, minimizes side reactions, and simplifies the post-reaction work-up, resulting in a higher yield and better product purity. google.com
The reaction is typically carried out in a water-miscible organic solvent such as DMF, N-methylpyrrolidone, or DMSO. google.com The molar ratio of the cuprous catalyst to the 2-halo-6-nitrobenzoic acid is a critical parameter, with optimal ratios generally falling between 0.01 to 0.15. google.com The reaction can be performed at temperatures ranging from 70 to 150 °C and pressures from 0.2 to 3.0 MPa. google.com
Oxidative Amidation Protocols for Benzamide Formation
Oxidative amidation represents a powerful and direct method for constructing amide bonds from aldehydes and amines, bypassing the need for pre-activated carboxylic acid derivatives. organic-chemistry.org These protocols are relevant for the final step in synthesizing this compound from a corresponding aldehyde, should a synthetic route proceed via such an intermediate.
Several catalytic systems have been developed to facilitate this transformation. One common approach involves the use of a copper catalyst, such as copper(I) iodide (CuI) or copper sulfate (B86663) (CuSO₄), in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org For instance, the combination of CuI and an N-heterocyclic carbene (NHC) effectively catalyzes the oxidative amidation of aldehydes with amines. organic-chemistry.org Another operationally straightforward method employs inexpensive copper sulfate or copper(I) oxide as the catalyst with aqueous TBHP as the oxidant, allowing for the amidation of aldehydes with amine hydrochloride salts. organic-chemistry.org
Metal-free conditions have also been established. A photoorganocatalytic method utilizes a catalyst like phenazine (B1670421) ethosulfate, which, under visible light and using air as the terminal oxidant, can mediate the amidation of aromatic aldehydes at ambient temperature. organic-chemistry.org Another strategy involves the use of diacetoxyiodobenzene (B1259982) as the oxidant in an ionic liquid, enabling the one-pot synthesis of amides from aldehydes and amines at room temperature. organic-chemistry.org
A general scheme for oxidative amidation is the reaction of an aldehyde with an amine in the presence of a catalyst and an oxidant to yield the corresponding amide. Key components of these protocols are summarized in the table below.
| Catalyst System | Oxidant | Key Features |
| Copper(I) iodide / N-heterocyclic carbene | tert-Butyl hydroperoxide (TBHP) | Simple, practicable, and uses economical reagents. organic-chemistry.org |
| Copper sulfate / Copper(I) oxide | Aqueous tert-butyl hydroperoxide | Effective for amine hydrochloride salts; avoids racemization of chiral amines. organic-chemistry.org |
| Tris(pentafluorophenyl)borane | tert-Butyl hydroperoxide (TBHP) | Mild and efficient, with low catalyst loading and short reaction times. rsc.org |
| Phenazine ethosulfate (photocatalyst) | Air | Metal-free, proceeds at ambient temperature under visible light. organic-chemistry.org |
| Diacetoxyiodobenzene | Diacetoxyiodobenzene | One-pot synthesis at ambient temperature, often in an ionic liquid. organic-chemistry.org |
Multi-Step Synthesis from Diverse Benzoic Acid Derivatives
The synthesis of this compound typically proceeds through the formation of its corresponding carboxylic acid, 2-amino-6-nitrobenzoic acid, from various benzoic acid precursors. google.comgoogle.com This key intermediate is then converted to the final benzamide.
Several multi-step routes to obtain 2-amino-6-nitrobenzoic acid have been reported:
From 2,6-Dinitrobenzoic Acid: A prominent method involves the selective reduction of one nitro group of 2,6-dinitrobenzoic acid. google.com This transformation, known as the Zinin reduction, can be achieved using a reducing agent such as a sulfide, hydrosulfide, or polysulfide in a solvent mixture of alcohol and water. google.com This approach is advantageous as it can be a one-pot reaction, converting 2,6-dinitrobenzoic acid directly to the desired product without isolating intermediates. google.com The 2,6-dinitrobenzoic acid precursor can itself be produced by the oxidation of 2,6-dinitrotoluene. google.com
From 2-Halo-6-nitrobenzoic Acid: An alternative pathway starts with an inexpensive 2-halo-6-nitrobenzoic acid (where the halogen can be Cl, Br, or I). google.com This precursor undergoes an aminolysis reaction with ammonia in an organic solvent, catalyzed by a cuprous compound like cuprous oxide or cuprous iodide. google.com This method is noted for its mild reaction conditions, high conversion rates, and suitability for industrial-scale production. google.com
From 3-Nitrophthalic Anhydride (B1165640): A multi-step procedure starting from 3-nitrophthalic anhydride has also been described in the literature as a conventional approach to preparing 2-amino-6-nitrobenzoic acid. google.com
Once 2-amino-6-nitrobenzoic acid is synthesized, it is converted to this compound. This is a standard amidation reaction which typically involves:
Activation of the carboxylic acid, for example, by converting it to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).
Reaction of the activated acyl chloride with ammonia (or an ammonia source) to form the final amide product.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction parameters is crucial for maximizing yield and purity in the synthesis of this compound and its precursors.
For the synthesis of the key precursor 2-amino-6-nitrobenzoic acid from 2-halo-6-nitrobenzoic acid , several factors can be fine-tuned. A patent describes a method catalyzed by a cuprous compound where reaction conditions are mild. google.com The choice of solvent is important, with water-miscible organic solvents like DMF, N-Methyl pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) being effective. google.com The molar ratio of the cuprous catalyst to the 2-halo-6-nitrobenzoic acid is typically in the range of 0.01 to 0.15. google.com The presence of an alkali, such as potassium carbonate or sodium hydroxide, can also be employed. google.com
In the selective reduction of 2,6-dinitrobenzoic acid , the reaction is performed in a protic solvent system, typically a mixture of an alcohol (like methanol (B129727) or ethanol) and water, which helps to solubilize the inorganic salts present. google.com The reaction is often carried out at reflux temperature. google.com The amount of reducing agent, such as an alkali metal hydrosulfide, is a key variable, with 1 to 5 equivalents being used relative to the starting dinitro compound. google.com
The table below summarizes key optimization parameters for precursor synthesis.
| Synthetic Route | Precursor | Catalyst/Reagent | Solvent | Temperature | Yield |
| Aminolysis | 2-Chloro-6-nitrobenzoic Acid | Cuprous Catalyst (e.g., Cu₂O) / Ammonia | DMF, NMP, or DMSO | Mild (not specified) | High (not specified) google.com |
| Hofmann Degradation | 3-Nitro phthalic imidine | Clorox / Sodium hydroxide | Water | Not specified | 88% google.com |
| Selective Reduction | 2,6-Dinitrobenzoic Acid | Sodium Hydrosulfide | Methanol/Water | Reflux | High (achievable) google.com |
For the final amidation step, converting 2-amino-6-nitrobenzoic acid to this compound , standard amidation conditions would be optimized. In the formation of the intermediate acyl chloride, the reaction with thionyl chloride is typically performed in an inert solvent. The subsequent reaction with ammonia is often carried out at low temperatures (e.g., 0–5°C) to control the reaction's exothermicity and minimize side reactions.
Purification and Isolation Techniques for this compound
The purification and isolation of this compound and its precursors are critical for obtaining a product of high purity. The techniques employed depend on the physical properties of the compounds and the nature of the impurities present.
For the precursor 2-amino-6-nitrobenzoic acid , a detailed workup and isolation procedure has been described. google.com A typical process involves:
Solvent Removal: Evaporation of organic solvents from the reaction mixture.
Aqueous Wash: Addition of water, followed by washing the aqueous solution with a non-polar organic solvent like ether to remove non-polar impurities.
Acidification: Acidification of the aqueous solution to precipitate the carboxylic acid product, which is generally less soluble in acidic water.
Extraction: Extraction of the product from the acidified aqueous solution into an organic solvent such as ether.
Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the final product. google.com
For the final product, This compound , standard purification techniques for solid organic compounds are applicable.
Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities behind in the solution. Ethanol is often a suitable solvent for recrystallizing benzamide derivatives.
Column Chromatography: For more challenging separations or to achieve very high purity, silica (B1680970) gel column chromatography is employed. The crude product is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate). ambeed.com Fractions are collected and analyzed (for example, by thin-layer chromatography), and those containing the pure product are combined and evaporated.
Chemical Reactivity and Transformation Mechanisms of 2 Amino 6 Nitrobenzamide
Mechanistic Studies of Amidation and Nitro Group Introduction
The synthesis of 2-amino-6-nitrobenzamide's precursor, 2-amino-6-nitrobenzoic acid, can be achieved through various methods. One approach involves the Hofmann degradation of 3-nitrophthalimide. google.com Another patented method describes the reaction of 2-halo-6-nitrobenzoic acid with ammonia (B1221849) in the presence of a cuprous catalyst and a base. google.com The introduction of the nitro group is a critical step. The regioselectivity of electrophilic nitration on a substituted benzene (B151609) ring is directed by the existing substituents. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions, while the nitro group is a deactivating group and a meta-director. scispace.commasterorganicchemistry.com
The amidation of the corresponding carboxylic acid to form the benzamide (B126) can be achieved through various modern synthetic methods. These often involve the activation of the carboxylic acid, for example, with reagents like thionyl chloride to form an acyl chloride, which then readily reacts with ammonia or an amine. libretexts.org Direct amidation methods using boric acid catalysts have also been developed, offering a milder alternative. organic-chemistry.org
Reduction Reactions of the Nitro Group to Amine Functionality
The reduction of the nitro group in this compound to an amino group is a key transformation, yielding 2,6-diaminobenzamide (B8624722). This reaction is significant as it converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose.
Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel is a common and efficient method. commonorganicchemistry.comnumberanalytics.comwikipedia.org Metal-based reductions in acidic media, such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid (HCl), are also widely used. masterorganicchemistry.comcommonorganicchemistry.com For selective reductions where other functional groups might be sensitive, milder reagents like tin(II) chloride (SnCl2) or sodium sulfide (B99878) (Na2S) can be utilized. commonorganicchemistry.com A study demonstrated the selective reduction of aromatic nitro groups in the presence of an amide functionality using hydrazine (B178648) hydrate (B1144303) under pressure. researchgate.net
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/System | Conditions | Selectivity |
|---|---|---|
| H₂/Pd/C | Catalytic hydrogenation | High efficiency, can reduce other functional groups |
| Fe/HCl | Acidic | Good for general nitro reduction |
| Zn/AcOH | Acidic | Mild, can be selective |
| SnCl₂ | Mild | Selective for nitro groups |
| Na₂S | Mild | Can be selective, especially with multiple nitro groups |
Nucleophilic Substitution and Addition Reactions of the Benzamide Moiety
The benzamide moiety in this compound can undergo nucleophilic substitution reactions, although the amide itself is a relatively poor leaving group. libretexts.org These reactions typically involve the attack of a nucleophile at the carbonyl carbon. The reactivity of the benzamide can be enhanced by the presence of the electron-withdrawing nitro group.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.com While this compound does not have a halide leaving group, the principles of SNAr highlight the enhanced electrophilicity of the aromatic ring due to the nitro group. A nucleophile can attack the ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), before the displacement of a leaving group. pressbooks.pub
Electrophilic Aromatic Substitution on the Nitrobenzamide Ring
Electrophilic aromatic substitution (EAS) on the this compound ring is influenced by the directing effects of the existing substituents. libretexts.orgmsu.edu The amino group is a powerful activating ortho-, para-director, while the nitro and benzamide groups are deactivating meta-directors. scispace.commasterorganicchemistry.com The interplay of these groups determines the position of further substitution.
The strong activating effect of the amino group would primarily direct incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, the deactivating nature of the nitro and benzamide groups will make the ring less reactive towards electrophiles compared to aniline. msu.edu The steric hindrance from the adjacent substituents will also play a role in the regioselectivity of the reaction.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect |
|---|---|---|
| -NH₂ | Activating | Ortho, Para |
| -NO₂ | Deactivating | Meta |
Intermolecular and Intramolecular Cyclization Reactions for Heterocyclic Scaffolds
The functional groups present in this compound and its derivatives make it a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. researchgate.netbeilstein-journals.org
For instance, after the reduction of the nitro group to an amine, the resulting 2,6-diaminobenzamide possesses two nucleophilic amino groups. This diamine can undergo intramolecular cyclization or intermolecular condensation reactions with suitable electrophiles to form heterocyclic rings. For example, reaction with a dicarbonyl compound could lead to the formation of a diazepine (B8756704) ring system. The synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles carrying an amide substituent at C4 demonstrates the utility of the amide group in intramolecular cyclization. mdpi.com Nitrones, which can be formed from related nitroso compounds, are also versatile intermediates for synthesizing a wide range of heterocycles through cycloaddition reactions. researchgate.net
Acylation and Alkylation Reactions at the Amino and Amide Centers
Both the primary amino group and the amide group in this compound can undergo acylation and alkylation reactions.
Acylation: The primary amino group is readily acylated by acid chlorides or anhydrides to form a new amide bond. libretexts.orgpearson.com This reaction is often carried out in the presence of a base to neutralize the acid byproduct. libretexts.org The amide nitrogen can also be acylated, though it is less nucleophilic than the primary amine. N-acylation of amides typically requires stronger conditions. libretexts.org
Alkylation: The primary amino group can be alkylated by alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products, as well as the formation of quaternary ammonium (B1175870) salts. libretexts.org The amide nitrogen can also be alkylated, though this usually requires strong bases to deprotonate the amide first.
Advanced Spectroscopic and Diffraction Based Characterization of 2 Amino 6 Nitrobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, the connectivity and spatial arrangement of atoms within 2-Amino-6-nitrobenzamide can be meticulously mapped.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, provides detailed information about the chemical environment of the hydrogen atoms. researchgate.net The aromatic protons exhibit characteristic shifts and coupling patterns that are indicative of their positions on the substituted benzene (B151609) ring. The protons of the amino (-NH₂) and amide (-CONH₂) groups also present distinct signals, which can sometimes be broad due to chemical exchange and quadrupolar relaxation. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | 7.5 - 7.8 | Doublet |
| H-4 | 6.8 - 7.1 | Triplet |
| H-5 | 7.2 - 7.4 | Doublet |
| -NH₂ | 5.0 - 6.0 | Broad Singlet |
| -CONH₂ | 7.0 - 8.0 | Broad Singlet |
Note: Predicted values are based on typical ranges for similar aromatic compounds.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are influenced by the electronic effects of the amino, nitro, and benzamide (B126) functionalities.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 165 - 170 |
| C-1 | 120 - 125 |
| C-2 | 145 - 150 |
| C-3 | 125 - 130 |
| C-4 | 115 - 120 |
| C-5 | 130 - 135 |
| C-6 | 140 - 145 |
Note: Predicted values are based on typical ranges for substituted benzene derivatives.
Two-Dimensional NMR Techniques (e.g., NOESY, HMQC, HMBC)
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to correlate directly bonded proton and carbon atoms. emerypharma.comyoutube.com This allows for the definitive assignment of which proton is attached to which carbon.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.comyoutube.com This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular fragments. For instance, HMBC can show correlations from the amide protons to the carbonyl carbon and to the aromatic carbons, confirming the connectivity of the benzamide group.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which helps to determine the three-dimensional structure and conformation of the molecule.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of the functional groups within a molecule. muthayammal.inmdpi.com These methods are highly sensitive to the specific chemical bonds present and provide a characteristic fingerprint for the compound. core.ac.uk
In the FT-IR and Raman spectra of this compound, distinct bands corresponding to the stretching and bending vibrations of the amino (-NH₂), nitro (-NO₂), and amide (-CONH₂) groups are observed. muthayammal.in
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| -NH₂ | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| -NH₂ | Scissoring | 1590 - 1650 |
| C=O (Amide I) | Stretching | 1630 - 1680 |
| N-H (Amide II) | Bending | 1510 - 1570 |
| -NO₂ | Asymmetric Stretching | 1500 - 1560 |
| -NO₂ | Symmetric Stretching | 1335 - 1385 |
| C-N | Stretching | 1250 - 1350 |
| Aromatic C-H | Stretching | 3000 - 3100 |
The precise positions of these bands can be influenced by hydrogen bonding and the electronic interactions between the substituents on the aromatic ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns. acdlabs.com
For this compound, soft ionization techniques, such as electrospray ionization (ESI), would be expected to produce a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to its molecular weight (181.15 g/mol ). acdlabs.com Under harder ionization conditions or through tandem mass spectrometry (MS/MS), the molecule undergoes characteristic fragmentation. nsf.gov Common fragmentation pathways would likely involve the loss of the amide group (-CONH₂), the nitro group (-NO₂), or combinations thereof, providing valuable structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lcms.cz This is particularly useful for analyzing complex mixtures and for quantifying the amount of a specific compound present.
In the context of this compound, LC-MS can be employed for various purposes, including:
Purity assessment: To separate and identify any impurities present in a sample of this compound.
Metabolite identification: In pharmacokinetic studies, LC-MS/MS can be used to detect and identify metabolites of this compound in biological matrices. lcms.cz
Quantitative analysis: To accurately measure the concentration of this compound in various samples.
The use of tandem mass spectrometry (LC-MS/MS) enhances selectivity and sensitivity, allowing for the detection of trace amounts of the compound. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In the context of this compound and its isomers, GC-MS serves as a crucial tool for identification and quantification, particularly in complex matrices.
The process begins with the injection of the sample into the GC, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized analyte through a long, coiled column containing a stationary phase. etamu.edu Separation is achieved based on the compound's volatility and affinity for the stationary phase; compounds with different properties travel through the column at different rates, resulting in different retention times. etamu.edu
Upon exiting the GC column, the separated components enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecules to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular fingerprint.
For instance, the related compound 3-Amino-2-methyl-5-nitrobenzamide is used as an analytical standard for its determination in complex biological samples like chicken tissues using GC coupled with tandem mass spectrometry (GC-MS/MS). sigmaaldrich.com This approach highlights the method's suitability for detecting trace levels of nitrobenzamide derivatives. sigmaaldrich.com The resulting GC chromatogram plots detector response against retention time, with each peak ideally corresponding to a single compound from the mixture. etamu.edu The mass spectrum of the peak corresponding to this compound would provide definitive structural confirmation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places), allowing for the calculation of a unique molecular formula.
For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₇H₇N₃O₃. Using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), this value serves as a benchmark for experimental determination. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with errors of less than 5 parts per million (ppm). vulcanchem.com
While direct HRMS data for this compound is not prevalent in the cited literature, the analysis of closely related analogues demonstrates the power of the technique. Electrospray ionization (ESI) is a common soft ionization method used in conjunction with HRMS for such analyses. arkat-usa.org
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Source |
|---|---|---|---|---|---|
| N-(1-Cyanocyclohexyl)-2-nitrobenzamide | C₁₄H₁₅N₃O₃ | [M-H]⁻ | 272.1092 | Not specified | arkat-usa.org |
| 2-Amino-N-methoxy-3-methylbenzamide | C₉H₁₃N₂O₂ | [M+H]⁺ | 181.0972 | 181.0975 | rsc.org |
| 2-Amino-4-nitrobenzamide Derivative | C₁₈H₁₉N₅O₇ | [M]⁺ | 417.1284 | 417.1271 | mdpi.com |
This table presents HRMS data for compounds structurally related to this compound, illustrating the typical accuracy of the technique.
Electronic Absorption (UV-Vis) Spectroscopy and Photochemical Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. libretexts.org For an organic molecule like this compound, the presence of chromophores—the benzene ring, the nitro group (-NO₂), and the amino group (-NH₂)—gives rise to characteristic absorption bands.
The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. The most common transitions for this molecule are π → π* and n → π*. libretexts.org
π → π transitions:* These are typically high-energy, intense absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are associated with the aromatic ring and the nitro group.
n → π transitions:* These are lower-energy, less intense absorptions that involve exciting an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the nitro group or the nitrogen of the amino group, to a π* antibonding orbital. libretexts.org
The specific wavelengths of maximum absorbance (λ_max) are sensitive to the molecular structure and the solvent used. Studies on analogous compounds provide insight into the expected spectral features of this compound. For example, the UV-Vis spectrum of 2-aminobenzimidazole, a related heterocyclic compound, shows distinct absorption maxima in different solvents. researchgate.net
| Compound | Solvent | Experimental λ_max (nm) | Source |
|---|---|---|---|
| 2-Aminobenzimidazole | Ethanol | 283, 243, 212 | researchgate.net |
| Water | 280, 244, 204 | researchgate.net |
This table shows the experimental UV-Vis absorption maxima for a structurally related compound, 2-aminobenzimidazole, in different solvents. These values help predict the absorption regions for this compound.
The electronic absorption corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For nitroaromatic compounds, these transitions are key to their photochemical behavior and color.
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. anton-paar.com By analyzing the angles and intensities of X-rays diffracted by the crystal lattice, one can deduce the precise coordinates of each atom in the unit cell, as well as bond lengths, bond angles, and intermolecular interactions. forcetechnology.com
For this compound, single-crystal XRD would provide unambiguous proof of its molecular conformation and packing in the solid state. While specific crystallographic data for this exact isomer is not available in the provided sources, detailed studies on closely related N-unsubstituted 2-aminobenzamides offer a clear and analogous picture. mdpi.com
These studies reveal several key structural features that are expected to be present in this compound:
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is formed between the oxygen atom of the amide group and a hydrogen atom of the adjacent 2-amino group. This interaction creates a stable six-membered ring, significantly influencing the molecule's planarity and conformational preference. mdpi.com
Intermolecular Hydrogen Bonding: The amide and amine groups are also involved in an extensive network of intermolecular hydrogen bonds. The amide group can act as both a hydrogen bond donor (via N-H) and an acceptor (via C=O), linking molecules together into chains, sheets, or more complex three-dimensional architectures. mdpi.com
| Structural Feature | Description | Significance | Reference |
|---|---|---|---|
| Intramolecular H-Bond | Between amide C=O and 2-amino N-H | Forms a stable six-membered ring; influences conformation | mdpi.com |
| Intermolecular H-Bond Network | Amide and amine groups link adjacent molecules | Stabilizes the crystal lattice; governs solid-state packing | mdpi.com |
This table summarizes the key hydrogen bonding interactions expected in the crystal structure of this compound, based on data from analogous compounds.
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples, providing a diffraction pattern that is characteristic of the material's crystalline phases. forcetechnology.com This technique is essential for phase identification, purity assessment, and quality control. forcetechnology.com
Surface-Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy - XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.orgphi.com
In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. bnl.gov The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and is also sensitive to the local chemical environment (i.e., the oxidation state and bonding partners of the atom). phi.com
For this compound (C₇H₇N₃O₃), an XPS analysis would provide detailed spectra for the C 1s, O 1s, and N 1s core levels. High-resolution scans of these regions would reveal multiple peaks, each corresponding to a distinct chemical environment within the molecule.
| Core Level | Chemical Environment | Expected Features and Binding Energy (BE) Region | Reference |
|---|---|---|---|
| C 1s | Aromatic C-C, C-H | Main reference peak, typically set to ~285.0 eV | diva-portal.org |
| C-N (amine and amide) | Shifted to higher BE (~286-287 eV) due to bonding with electronegative N | diva-portal.org | |
| C=O (amide) | Shifted to highest BE (~288-289 eV) due to bonding with electronegative O | diva-portal.org | |
| N 1s | -NH₂ (amine and amide) | Component around ~400 eV. May show two distinct peaks if the environments are sufficiently different. | diva-portal.org |
| -NO₂ (nitro) | Component at a significantly higher BE (~405-407 eV) due to the high oxidation state of N. | diva-portal.org | |
| O 1s | C=O (amide) | Component around ~531-532 eV | diva-portal.org |
| -NO₂ (nitro) | Component at a higher BE (~533-534 eV) | diva-portal.org |
This table outlines the expected chemical environments and approximate binding energy regions for the C 1s, N 1s, and O 1s core levels in an XPS spectrum of this compound. The precise values are based on general knowledge and data from analogous functional groups in other molecules.
By analyzing the positions and relative areas of these component peaks, XPS can provide quantitative information about the surface stoichiometry and confirm the presence and integrity of the different functional groups in this compound. diva-portal.org
Derivatization and Structural Modification Strategies for 2 Amino 6 Nitrobenzamide
Modification of the Amino Group: Amidation, Sulfonamidation, and Urea (B33335)/Thiourea (B124793) Formation
The amino group of 2-amino-6-nitrobenzamide is a key site for derivatization, allowing for the introduction of a wide range of substituents through various reactions.
Amidation: The amino group can be readily acylated to form amides. This is a common strategy to introduce diverse structural motifs. For instance, reaction with acyl chlorides or anhydrides under basic conditions yields the corresponding N-acylated derivatives. This approach has been used to synthesize a variety of N-substituted benzamides. researchgate.net
Sulfonamidation: The reaction of the amino group with sulfonyl chlorides provides sulfonamide derivatives. This modification introduces a sulfonyl group, which can significantly alter the electronic and steric properties of the molecule. For example, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and evaluated for their biological activities. nih.gov
Urea/Thiourea Formation: The amino group can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. researchgate.netglobalresearchonline.net These functional groups are known to participate in hydrogen bonding and can influence the molecule's interaction with biological targets. acs.orgtandfonline.com The synthesis of these derivatives often involves the reaction of an amine with an appropriate isocyanate or isothiocyanate. researchgate.net The resulting urea and thiourea derivatives have been explored for various biological applications. nih.gov
Table 1: Examples of Amino Group Modifications
| Starting Material | Reagent | Product Type |
|---|---|---|
| This compound | Acyl chloride | N-Acyl-2-amino-6-nitrobenzamide |
| This compound | Sulfonyl chloride | N-Sulfonyl-2-amino-6-nitrobenzamide |
| This compound | Isocyanate | N-(2-carbamoyl-3-nitrophenyl)urea |
Modification of the Amide Group: N-Substitution and Esterification of Carboxylic Acid Precursors
The amide group and its carboxylic acid precursor, 2-amino-6-nitrobenzoic acid, offer additional opportunities for structural modification.
N-Substitution: The amide nitrogen can be substituted with various alkyl or aryl groups. This is typically achieved by reacting the corresponding acid chloride (2-amino-6-nitrobenzoyl chloride) with a primary or secondary amine. This strategy allows for the introduction of a wide array of substituents at this position, influencing the compound's lipophilicity and steric bulk.
Esterification of Carboxylic Acid Precursors: The carboxylic acid precursor, 2-amino-6-nitrobenzoic acid, can be esterified to produce a variety of esters. organic-chemistry.org A common method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For example, glycerol (B35011) esters of nitrobenzoic acids can be prepared by heating the acid with glycerol in the presence of a soluble acid catalyst. google.com Another approach utilizes dehydrating agents like 2-methyl-6-nitrobenzoic anhydride (B1165640) to facilitate ester formation under mild conditions. organic-chemistry.org The resulting esters can serve as intermediates for further derivatization or be evaluated for their own biological properties.
Table 2: Examples of Amide and Carboxylic Acid Precursor Modifications
| Starting Material | Reagent | Product Type |
|---|---|---|
| 2-Amino-6-nitrobenzoyl chloride | Primary/Secondary Amine | N-Substituted-2-amino-6-nitrobenzamide |
| 2-Amino-6-nitrobenzoic acid | Alcohol, Acid Catalyst | Alkyl 2-amino-6-nitrobenzoate |
Transformations of the Nitro Group into Other Functionalities
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the chemical diversity of this compound derivatives.
The most common transformation is the reduction of the nitro group to an amino group, which can be achieved using various reducing agents. This reduction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. nih.govunimi.it Common reducing systems include metals like tin or iron in acidic media, catalytic hydrogenation (e.g., with Pd/C), and reagents like sodium borohydride (B1222165) in the presence of a catalyst. libretexts.orggoogle.comniscpr.res.in Selective reduction of the nitro group in the presence of other reducible functional groups, such as esters, can be achieved using specific reagent combinations like NaBH4-FeCl2. thieme-connect.com
The resulting amino group can then be further derivatized, for example, through diazotization followed by substitution, allowing for the introduction of a wide range of substituents.
Table 3: Common Transformations of the Nitro Group
| Starting Functionality | Reagent(s) | Resulting Functionality |
|---|---|---|
| Nitro (-NO2) | Sn/HCl, Fe/HCl, H2/Pd-C, NaBH4/FeCl2 | Amino (-NH2) |
Regioselective Functionalization of the Aromatic Nucleus
While the existing substituents on the this compound ring direct incoming electrophiles to specific positions, further functionalization of the aromatic nucleus can be challenging. However, regioselective reactions can be employed to introduce additional substituents.
The directing effects of the amino and nitro groups on the benzene (B151609) ring influence the position of subsequent electrophilic aromatic substitution reactions. The amino group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. The interplay of these effects will govern the regioselectivity of any further substitution.
Modern synthetic methods, such as transition metal-catalyzed C-H activation, can offer more precise control over the position of new functional groups. acs.org For example, palladium-catalyzed reactions have been used for the regioselective functionalization of unactivated C-H bonds in similar aromatic systems. rsc.org
Rational Design Principles for Novel this compound Derivatives
The design of novel this compound derivatives is often guided by the principles of medicinal chemistry, aiming to optimize interactions with a specific biological target. This involves considering the steric, electronic, and hydrophobic properties of the molecule.
Structure-based drug design, which utilizes the three-dimensional structure of the target protein, can inform the design of derivatives with improved binding affinity and selectivity. arabjchem.org By identifying key interactions between the parent compound and its target, modifications can be rationally designed to enhance these interactions.
Another approach is the use of bioisosteric replacements, where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's pharmacokinetic or pharmacodynamic profile. nih.gov For example, a carboxylic acid group might be replaced with a tetrazole to maintain acidity while potentially improving metabolic stability.
Combinatorial chemistry approaches, where large libraries of related compounds are synthesized, can also be employed to systematically explore the structure-activity relationships of this compound derivatives. google.com
Computational Chemistry and Theoretical Investigations of 2 Amino 6 Nitrobenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 2-Amino-6-nitrobenzamide. DFT methods, such as B3LYP, are frequently used with various basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and compute electronic properties. mdpi.comresearchgate.net These calculations help in understanding the distribution of electrons within the molecule and identifying the most reactive sites.
Key findings from these calculations often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, with a smaller gap suggesting higher reactivity and the possibility of intramolecular charge transfer. researchgate.net
Table 1: Calculated Electronic Properties of Benzamide (B126) Derivatives
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |
This table is a generalized representation based on typical quantum chemical calculation outputs for similar compounds.
Molecular Modeling and Docking Simulations of Interactions with Biological Targets
Molecular modeling and docking simulations are powerful computational tools to predict and analyze the interactions of this compound with biological macromolecules, such as enzymes and receptors. smolecule.commolaid.com These simulations provide a three-dimensional view of how the molecule might bind to a protein's active site, highlighting key interactions like hydrogen bonds and hydrophobic contacts.
For instance, derivatives of nitrobenzamide have been studied for their potential as inhibitors of various enzymes. researchgate.netresearchgate.net Docking studies can reveal the specific amino acid residues involved in the binding, which is crucial for understanding the mechanism of action. The amino and nitro groups of this compound can act as hydrogen bond donors and acceptors, respectively, potentially forming strong interactions with the target protein. mdpi.comnih.gov Molecular dynamics simulations can further validate the stability of the ligand-protein complex over time. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing the biological activity of a lead compound like this compound. SAR explores how modifications to the chemical structure affect its biological activity. longdom.orgresearchgate.net For nitrobenzamide derivatives, SAR studies have shown that the position and nature of substituents on the aromatic ring can significantly influence their potency. nih.gov
QSAR takes this a step further by developing mathematical models that correlate the chemical structure with biological activity. longdom.org These models use various molecular descriptors (e.g., physicochemical properties, topological indices) to predict the activity of new, untested compounds. researchgate.netnih.gov For example, a QSAR model might reveal that increased hydrophobicity or a specific electronic distribution enhances the desired biological effect. dovepress.com Such models are invaluable in medicinal chemistry for the rational design of more potent and selective drug candidates. researchgate.netlongdom.org
Table 2: Key Descriptors in QSAR Models for Nitrobenzamide Derivatives
| Descriptor Type | Example | Influence on Activity |
|---|---|---|
| Electronic | Atomic charges, Dipole moment | Governs electrostatic interactions with the target. researchgate.net |
| Steric | Molecular volume, Surface area | Determines the fit within the binding pocket. researchgate.net |
| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions. dovepress.com |
This table is a generalized representation based on common descriptors used in QSAR studies of similar compounds.
Conformational Analysis and Investigation of Intramolecular Interactions
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that result from rotation around single bonds. scribd.com For this compound, the rotation of the amino and nitro groups relative to the benzamide plane is of particular interest. Computational methods can determine the relative energies of these conformers, identifying the most stable, low-energy structures. frontiersin.org
Molecular Electrostatic Potential (MESP) Analysis for Reactivity Prediction
Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution around a molecule, offering insights into its reactivity. chemrxiv.org The MESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). chemrxiv.orgasianresassoc.org
For this compound, the MESP would likely show a negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating these are sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, making them potential sites for nucleophilic attack. chemrxiv.org MESP analysis is a valuable tool for predicting intermolecular interactions, including hydrogen bonding, and for understanding the molecule's reactive behavior. chemrxiv.orgresearchgate.net
Computational Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters for this compound, which can then be compared with experimental data for structural validation. Theoretical calculations can predict vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netmuthayammal.in
DFT calculations are commonly employed for these predictions. scispace.commdpi.com For instance, the calculated vibrational frequencies, after appropriate scaling, often show good agreement with experimental FT-IR and Raman spectra. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts, providing valuable information for assigning the signals in experimental spectra. muthayammal.inmdpi.com Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). researchgate.netasianresassoc.org
Table 3: Commonly Predicted Spectroscopic Data
| Spectroscopy | Predicted Parameters | Computational Method |
|---|---|---|
| FT-IR/Raman | Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) researchgate.net |
| NMR | ¹H and ¹³C Chemical Shifts | GIAO muthayammal.in |
This table summarizes common computational approaches for predicting spectroscopic data.
Applications of 2 Amino 6 Nitrobenzamide in Medicinal Chemistry and Drug Discovery
2-Amino-6-nitrobenzamide as a Key Building Block for Pharmaceutical Syntheses
This compound is a valuable precursor in the creation of a wide array of pharmaceutical compounds. google.com Its utility stems from the reactive nature of its amino and nitro groups, which allow for various chemical modifications and the synthesis of complex heterocyclic structures. mdpi.com This compound is frequently employed in the production of aminonitrobenzoic acid derivatives, which are integral to the manufacturing of pharmaceuticals, agricultural chemicals, and dyes. google.com
The synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide, for instance, highlights the role of nitro-containing compounds in enhancing bioactivity in pharmaceutical chemistry. mdpi.com The strategic incorporation of the nitro group is a key factor in the pharmacological activity of the resulting compounds. mdpi.com Furthermore, this compound serves as a foundational element for synthesizing various heterocyclic systems, including benzothiazoles and quinazolines, which are known to possess significant therapeutic properties. rjptonline.orgresearchgate.netmdpi.com The adaptability of the this compound structure allows for the generation of large libraries of compounds for screening and development of new drugs.
Biological Activity Profiling of this compound Derivatives
Derivatives of this compound have been extensively studied and have shown a remarkable range of biological activities. The presence of the nitro group often contributes to the enhanced biological effects of these compounds. mdpi.com
Monoamine Oxidase (MAO) Inhibitory Potency
Derivatives of this compound have emerged as potent inhibitors of monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters. nih.gov A series of 2-amino-6-nitrobenzothiazole-derived hydrazones, for example, exhibited inhibitory activities in the nanomolar to micromolar range, with some compounds showing high selectivity for the MAO-B isoform. nih.gov
One notable compound, N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide, demonstrated significant MAO-B inhibitory activity with an IC50 value of 1.8±0.3 nM. nih.gov Another derivative, N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide, was identified as a potent MAO-A inhibitor with an IC50 of 0.42±0.003 μM. nih.gov Kinetic studies have revealed that these inhibitions are often of a competitive and reversible nature. nih.gov The structural features of these derivatives, including the presence of a methylene (B1212753) spacer, have been found to be significant for their potency against MAO-B. nih.gov
| Compound ID | Target | IC50 Value | Selectivity Index (SI) | Inhibition Type |
| 31 | MAO-B | 1.8±0.3 nM | 766.67 | Competitive, Reversible |
| 6 | MAO-A | 0.42±0.003 μM | - | Competitive, Reversible |
| 4h | MAO-B | 1.55 µM | Selective for MAO-B | - |
| 4j | MAO-B | 5.08 µM | Selective for MAO-B | - |
| 7c | MAO-B | 0.371 µM | - | - |
| 5f | MAO-B | 0.900 µM | - | - |
Anticancer Activity against Various Cell Lines
The quest for novel anticancer agents has led to the investigation of this compound derivatives, which have shown promising results against several cancer cell lines. mdpi.comnih.gov For instance, novel 6-amino-2-phenylbenzothiazole derivatives, synthesized from 6-nitro-2-(substituted-phenyl)benzothiazoles, have demonstrated cytostatic activities against malignant human cell lines including cervical (HeLa), breast (MCF-7), and colon (CaCo-2) cancers. mdpi.com
Furthermore, certain 2-aminobenzothiazole (B30445) derivatives have been investigated for their anticancer activities on lung (A549) and breast (MCF-7) cancer cell lines, with some compounds showing significant growth reduction. nih.govresearchgate.net The substitution pattern on the benzothiazole (B30560) ring system plays a crucial role in the observed anticancer effects. nih.gov For example, substitutions at the 2,6-positions of benzothiazole derivatives have shown significant anticancer potential. nih.gov
| Derivative Class | Cell Lines | Observed Effect |
| 6-Amino-2-phenylbenzothiazoles | HeLa, MCF-7, CaCo-2 | Cytostatic activity mdpi.com |
| 2-Aminobenzothiazoles | A549, MCF-7 | Reduced cell growth nih.govresearchgate.net |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Melanoma (MDA-MB-435) | Cytotoxic activity mdpi.com |
Anti-inflammatory Effects and Mechanisms
Derivatives of this compound have also been recognized for their anti-inflammatory properties. Research has shown that compounds with nitro groups can significantly inhibit the production of nitric oxide (NO) in macrophages, a key indicator of anti-inflammatory potential. Some derivatives have demonstrated effective dose-dependent inhibition with IC50 values in the low micromolar range without showing cytotoxicity.
The mechanism of action for these anti-inflammatory effects often involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). bmbreports.orgnih.gov
Antimicrobial Properties (Antibacterial and Antifungal)
A significant area of research for this compound derivatives is their antimicrobial activity. researchgate.netmdpi.com The presence of the nitro group is often believed to enhance the ability of these compounds to penetrate bacterial cell walls and disrupt cellular functions. Derivatives have shown efficacy against various strains of bacteria and fungi. researchgate.netucl.ac.bemdpi.com
For example, certain methoxy (B1213986) substituted benzothiazole derivatives containing a nitro group have shown potent antibacterial activity against Pseudomonas aeruginosa. rjptonline.org Similarly, other 2-amino substituted benzothiazole derivatives have demonstrated notable antibacterial effects against Bacillus cereus. researchgate.net In terms of antifungal activity, some 2-aminobenzothiazole derivatives have shown promising results against various Candida species. ucl.ac.begrafiati.com
| Derivative Class | Microbial Strain | Activity |
| Methoxy-benzothiazoles with nitro group | Pseudomonas aeruginosa | Potent antibacterial rjptonline.org |
| 2-Amino substituted-benzothiazoles | Bacillus cereus | Potent antibacterial researchgate.net |
| 2-Aminobenzothiazole derivatives | Candida species | Antifungal ucl.ac.begrafiati.com |
| 2-Aminobenzamide (B116534) derivatives | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Saccharomyces cerevisiae, Aspergillus fumigatus, Candida albicans | Moderate to good antimicrobial mdpi.com |
Other Pharmacological Applications
The versatility of the this compound scaffold extends to a range of other pharmacological activities. rjptonline.org Derivatives have been reported to possess antimalarial, antitubercular, anticonvulsant, and analgesic properties. rjptonline.orgnih.govnih.gov The broad biological activity of hydrazone derivatives, which can be synthesized from this compound, includes anticonvulsant, analgesic, and antimalarial activities. nih.gov Furthermore, benzamide (B126) structures have been described for their potential as antitubercular and anticonvulsant agents. nih.gov
Drug Design and Optimization Strategies Incorporating this compound Scaffolds
The this compound framework represents a significant scaffold in medicinal chemistry, serving as a foundational structure for the design and optimization of targeted therapeutic agents. derpharmachemica.comresearchgate.net Its utility stems from the presence of multiple functional groups—an amino group, a nitro group, and a benzamide moiety—which provide versatile points for chemical modification. solubilityofthings.com These features allow chemists to systematically alter the molecule's physicochemical properties to enhance its biological activity, binding affinity, and selectivity for specific protein targets. acs.orgresearchgate.net Strategies often focus on modifying the benzamide core to create derivatives with improved potency and more favorable drug-like characteristics, particularly in the development of targeted protein degradation technologies. researchgate.netnih.gov
Ligand Affinity and Protein Binding Investigations (e.g., Cereblon Binders)
A primary application of benzamide-based scaffolds in drug discovery is the development of ligands that bind to specific proteins, such as Cereblon (CRBN). acs.orgnih.gov CRBN is a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex and is a key target for a class of drugs known as immunomodulatory imide drugs (IMiDs), including thalidomide (B1683933) and its analogs. nih.govnih.gov These molecules function by binding to CRBN and inducing the degradation of specific target proteins. nih.gov
Researchers have sought to develop novel, non-phthalimide-based CRBN binders to overcome the limitations of traditional IMiDs, such as chemical instability. acs.orgnih.gov The benzamide scaffold has emerged as a promising alternative. nih.gov The design of these novel binders often builds upon the analysis of intramolecular bonds, co-crystal structures with the target protein, and stability data to optimize interactions. acs.orgnih.gov
Investigations into the structure-activity relationship (SAR) of benzamide derivatives have revealed key insights for enhancing ligand affinity for CRBN. For example, studies have shown that the introduction of fluorine atoms to the benzamide ring can significantly increase binding affinity. acs.orgnih.gov This strategy is a common and successful tactic in medicinal chemistry to modulate a compound's biological properties. nih.gov The optimization of a benzamide screening hit has led to the development of conformationally locked derivatives that effectively mimic the interactions of natural CRBN-binding molecules, known as degrons. acs.orgnih.gov These efforts have produced potent CRBN binders with enhanced chemical stability and improved selectivity profiles regarding the recruitment of substrate proteins for degradation. nih.gov
Table 1: Binding Affinity of Selected Benzamide Derivatives to Cereblon (CRBN) This table presents the binding affinities of various benzamide derivatives to the Cereblon protein, highlighting the impact of different chemical substitutions on ligand binding.
| Compound | Structure | CRBN Binding Affinity (IC₅₀, µM) |
| 6a (non-fluorinated) | 1.8 | |
| 6b (perfluorinated) | 0.8 | |
| 7f (N-(2,6-Dioxo-3-piperidyl)-2-fluoro-6-nitrobenzamide) | > 25 | |
| 11b (4-Amino-N-(2,6-dioxo-3-piperidyl)-2-(trifluoromethyl)benzamide) | 0.43 |
Data sourced from a 2023 study on novel benzamide-type Cereblon binders. acs.org
Development of Proteolysis Targeting Chimeras (PROTACs) with Benzamide Linkers
The development of potent and selective CRBN ligands is a critical step in the creation of Proteolysis Targeting Chimeras (PROTACs). broadpharm.comiris-biotech.de PROTACs are heterobifunctional molecules engineered to eliminate specific disease-causing proteins from cells. justia.comnih.gov They consist of three main components: a "warhead" that binds to the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase (like CRBN), and a flexible linker that connects the two. broadpharm.com By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the POI with ubiquitin, marking it for destruction by the cell's proteasome machinery. justia.comnih.gov
Benzamide-based CRBN binders, including derivatives of the this compound scaffold, are highly valuable as the "anchor" component in PROTAC design. acs.orgnih.gov Once a potent benzamide ligand for CRBN is developed, it can be conjugated to a ligand for a target protein via a chemical linker. acs.org The nature of this linker—its length, rigidity, and composition—is crucial and can significantly impact the efficacy of the resulting PROTAC. broadpharm.comenamine.net
Researchers have successfully incorporated optimized benzamide-type CRBN ligands into prototypic PROTAC molecules. acs.orgnih.gov For instance, these novel benzamide-based CRBN binders have been used to create potent degraders of proteins such as Bromodomain-containing protein 4 (BRD4) and Histone deacetylase 6 (HDAC6). nih.gov These PROTACs have demonstrated superior performance compared to reference degraders and exhibited a significant reduction in the unwanted degradation of other proteins, showcasing their potential for developing highly selective and potent therapies. acs.orgnih.gov
Furthermore, the nitro group within the this compound scaffold offers a unique opportunity for developing environment-specific PROTACs. A strategy involving nitroreductase (NTR)-responsive PROTACs has been proposed to achieve selective protein degradation in tumor tissues. nih.gov Since many solid tumors have elevated levels of NTR in their hypoxic environment, a PROTAC could be designed with a "caged" E3 ligase ligand that is activated only in the presence of NTR. nih.gov This would release the active PROTAC selectively in the tumor tissue, minimizing off-target effects and potential toxicity in healthy cells. nih.gov
Applications of 2 Amino 6 Nitrobenzamide in Materials Science and Organic Synthesis
Precursor in the Synthesis of Dyes and Pigments
2-Amino-6-nitrobenzamide and its derivatives serve as important intermediates in the production of various dyes and pigments. The presence of the amino group allows for diazotization, a key reaction in the formation of azo dyes, which constitute a large and commercially significant class of colorants. nih.gov Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) that acts as a chromophore, responsible for the color of the compound. nih.govunb.ca
The general synthesis of azo dyes involves a two-step process: the diazotization of a primary aromatic amine, such as a derivative of this compound, followed by the coupling of the resulting diazonium salt with a suitable coupling component, typically an electron-rich aromatic compound like a phenol (B47542) or an aniline. unb.canih.gov The specific color of the resulting dye can be fine-tuned by varying the substituents on both the diazo component and the coupling component.
A related compound, 2-amino-6-nitrobenzothiazole (B160904), which can be synthesized from precursors like this compound, is explicitly mentioned as an important intermediate for the preparation of valuable azo dyes. google.comsigmaaldrich.comchemicalbook.com The process often involves the nitration of an acylated 2-aminobenzothiazole (B30445), followed by the removal of the acyl group to yield the desired 2-amino-6-nitrobenzothiazole with high selectivity. google.com This intermediate can then be diazotized and coupled to produce a range of azo dyes. google.comsigmaaldrich.com
The following table summarizes the key steps and components in the synthesis of azo dyes using precursors related to this compound.
| Step | Process | Reactants/Intermediates | Product |
| 1 | Diazotization | Primary aromatic amine (e.g., 2-amino-6-nitrobenzothiazole derivative), Nitrosyl sulfuric acid or Sodium Nitrite/HCl | Diazonium salt |
| 2 | Coupling | Diazonium salt, Coupling component (e.g., N,N-dialkyl-substituted aryl amines, 2-naphthol) | Azo dye |
Role in the Development of Novel Materials with Specific Electronic Properties
The unique electronic nature of this compound, arising from the presence of both an electron-donating amino group and an electron-withdrawing nitro group, makes it an interesting building block for novel materials with specific electronic properties. These materials are of interest for applications in electronics, such as in organic field-effect transistors (OFETs) and other electronic devices.
Research in this area often focuses on the synthesis of π-extended polycyclic aromatic systems, where the electronic properties can be modulated by the incorporation of donor and acceptor moieties. rsc.org While direct studies on this compound in this context are limited, the principles of molecular design for electronic materials suggest its potential utility. For instance, nitrogen-doped polycyclic aromatic dicarboximides have been synthesized and shown to exhibit multiple redox processes and ambipolar charge transport characteristics, making them suitable for electronic applications. rsc.org The synthesis of such materials often involves the use of precursors with tailored electronic functionalities, a role for which this compound is well-suited.
Furthermore, computational studies, such as those employing Density Functional Theory (DFT), are used to analyze the electronic properties of nitrobenzamide derivatives. These theoretical investigations can predict the impact of substituent groups on the molecular orbitals and electronic transitions, guiding the design of new materials with desired electronic characteristics. The molecular electrostatic potential (MESP) of nitrobenzamide derivatives has been studied to understand their reactivity and intermolecular interactions, which are crucial for the performance of electronic materials. researchgate.net
This compound as a Versatile Intermediate for Complex Organic Molecules
This compound is a valuable and versatile intermediate in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds. The presence of multiple reactive sites—the amino group, the nitro group, and the amide functionality—allows for a wide range of chemical transformations, making it a key building block in multi-step syntheses.
One significant application is in the preparation of benzannulated triazoles. For example, 2-aminobenzamides can undergo a one-pot diazotization and cyclization to form 1,2,3-benzotriazin-4(3H)-ones. rsc.org This reaction has been explored with a range of substituted 2-aminobenzamides, demonstrating the versatility of this synthetic route. rsc.org
Furthermore, derivatives of this compound are used in the synthesis of pharmacologically relevant scaffolds. For instance, 2-amino-6-nitrobenzoic acid has been used to synthesize novel piperidine-2,6-dione derivatives, which are of interest in medicinal chemistry. google.com Additionally, 2-amino-6-nitrobenzamides have been employed as starting materials for the efficient synthesis of 3-substituted 2-benzazepines. researchgate.net
The synthesis of various heterocyclic compounds often relies on the strategic use of functionalized building blocks like this compound. Research has shown its utility in constructing thienopyrimidine and thienopyridone (B2394442) derivatives, which have been investigated for their biological activities. journalirjpac.com The following table provides examples of complex organic molecules synthesized using this compound or its close derivatives.
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-Aminobenzamides | Polymer-supported nitrite, p-toluenesulfonic acid | 1,2,3-Benzotriazin-4(3H)-ones | rsc.org |
| 2-Amino-6-nitrobenzoic acid | EDCl-HCl, HOBt, 3-aminopiperidine-2,6-dione (B110489) hydrochloride, DIPEA | 2-Amino-N-(2,6-dioxopiperidin-3-yl)-6-nitrobenzamide | google.com |
| 2-Amino-6-nitrobenzamides | Amide oxidation | 3-Substituted 2-benzazepines | researchgate.net |
| 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | Phenylisothiocyanate, active methylene (B1212753) reagents | Pyrimidine derivatives | journalirjpac.com |
Incorporation into Polymer Chains for Functional Materials
The incorporation of specific functional groups into polymer chains is a key strategy for developing materials with tailored properties. Amine-functional polymers, for example, are known for their diverse applications, including as matrices in composites, for drug delivery, and in water treatment. nih.gov The synthesis of such polymers can be achieved through various polymerization techniques, including the polymerization of amine-functionalized monomers or the post-polymerization modification of existing polymers. researchgate.net
While direct polymerization of this compound is not widely reported, its derivatives can be incorporated into polymer structures to impart specific functionalities. For instance, amine-functionalized monomers can be synthesized and then polymerized via free radical polymerization to create polymers with pendant amine groups. researchgate.net The nitro group in this compound could subsequently be reduced to an amino group, providing additional sites for cross-linking or further functionalization.
A related application involves the use of 2-aminobenzothiazole derivatives, which can be derived from this compound, as photosensitizers in photopolymerization processes. mdpi.com These photosensitizers can initiate radical polymerization upon exposure to UV-Vis light, highlighting a potential role for such compounds in the field of polymer chemistry.
Post-polymerization modification is another avenue for incorporating functionalities similar to those in this compound. For example, poly(acryloyl hydrazide) has been used as a versatile scaffold for preparing functional polymers through reactions with the hydrazide groups. rsc.org A similar strategy could be envisioned for polymers containing amide or amino groups, where this compound or its derivatives could be grafted onto the polymer backbone.
Design and Synthesis of Ligands for Coordination Chemistry and Catalysis
The design and synthesis of ligands are central to the development of coordination chemistry and catalysis. researchgate.net Ligands play a crucial role in determining the structure, stability, and reactivity of metal complexes. The presence of both amino and amide groups in this compound makes it an attractive scaffold for the design of polydentate ligands that can coordinate to metal ions.
Derivatives of nitrobenzamide have been used to synthesize ligands for metal complexes with potential catalytic and biological applications. For example, N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide has been used to prepare nickel(II) and copper(II) complexes. eurjchem.comderpharmachemica.com The resulting complexes have been characterized and screened for their antibacterial activity. eurjchem.comderpharmachemica.com
Mixed ligand complexes involving 2-aminobenzamide (B116534) and amino acids with Cu(II) have also been synthesized and studied. researchgate.net These studies provide insights into the coordination behavior of aminobenzamide derivatives and the thermodynamic stability of the resulting complexes. researchgate.net The coordination of such ligands to metal centers can lead to complexes with interesting geometries and electronic properties, which are essential for their application in catalysis. scirp.orgsioc-journal.cnrsc.orgmdpi.com
The following table summarizes examples of ligands and metal complexes derived from or related to this compound.
| Ligand/Precursor | Metal Ion(s) | Resulting Complex/Application | Reference |
| N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide | Ni(II), Cu(II) | Bidentate metal complexes with antibacterial activity | eurjchem.comderpharmachemica.com |
| 2-Aminobenzamide and amino acids | Cu(II) | Mixed ligand complexes with distorted octahedral geometry | researchgate.net |
| Aminophenol-based ligands | Various transition metals | Redox-active metal complexes for catalysis | derpharmachemica.com |
| Amino acids (e.g., DL-Lysine, L-Methionine) | Mo, V, Cu, W, Fe | Metal complexes with catalytic activity in oxidation reactions | scirp.org |
Environmental Fate and Degradation Studies of Nitrobenzamide Compounds
Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)
Abiotic degradation processes, such as photolysis and hydrolysis, play a role in the transformation of nitroaromatic compounds in the environment.
Photolysis: Nitroaromatic compounds are susceptible to photolysis due to their ability to absorb sunlight, particularly in the ultraviolet and blue spectral regions. umich.edu Direct photolysis in aqueous solutions can lead to the degradation of these compounds. nih.gov For instance, the photolysis of nitrobenzene (B124822) and nitrophenols has been shown to produce various intermediates, including other nitrophenol isomers, nitrohydroquinone, and nitrosobenzene. nih.govsciengine.com The presence of substances like dissolved humic acids, commonly found in natural waters, can enhance the rate of photolysis for some nitroaromatic compounds. umich.edu Studies have also indicated that the photolysis of certain nitroaromatic compounds can generate nitrous acid (HONO), which is an important atmospheric component. acs.org
Hydrolysis: Hydrolysis is another abiotic pathway that can contribute to the degradation of nitroaromatic compounds, particularly under alkaline conditions. acs.orgacs.org The reaction with hydroxyl ions (OH⁻) can lead to the transformation of these compounds. acs.orgacs.org For example, the alkaline hydrolysis of 2,4,6-trinitrotoluene (B92697) (TNT) is thought to proceed through the formation of a Meisenheimer complex or a TNT anion. acs.orgacs.orgenviro.wiki The terminal products of alkaline hydrolysis can include formate, formaldehyde, nitrate, and nitrite. enviro.wiki
Table 1: Abiotic Degradation of Nitroaromatic Compounds
| Degradation Pathway | Description | Key Factors | Example Intermediates/Products |
|---|---|---|---|
| Photolysis | Degradation initiated by the absorption of light energy. | Light intensity, wavelength, presence of photosensitizers (e.g., humic acids). umich.eduacs.org | Nitrophenol isomers, nitrohydroquinone, nitrosobenzene, nitrous acid. nih.govsciengine.comacs.org |
| Hydrolysis | Chemical breakdown due to reaction with water, often accelerated by pH changes. | pH (alkaline conditions), temperature. acs.orgenviro.wiki | Meisenheimer complexes, phenolate (B1203915) derivatives, formate, nitrate, nitrite. acs.orgacs.orgenviro.wiki |
Biotic Degradation Mechanisms and Microbial Transformation
Microorganisms have evolved diverse strategies to transform and, in some cases, completely mineralize nitroaromatic compounds. nih.govnih.gov These biotic processes are central to the natural attenuation and bioremediation of sites contaminated with these chemicals.
The initial steps in the biodegradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions and often involve the reduction of the nitro group to an amino group via nitroso and hydroxylamino intermediates. nih.govmdpi.comannualreviews.org This reduction is a common feature of microbial transformation. nih.gov
A variety of microbial strains have been identified that can degrade nitroaromatic compounds. These microorganisms can utilize these compounds as sources of carbon, nitrogen, and energy. nih.govasm.org
Aerobic Bacteria: Several aerobic bacteria can metabolize nitroaromatic compounds. For example, Comamonas sp. strain JS765 can use nitrobenzene as its sole source of carbon, nitrogen, and energy. mdpi.com Strains of Burkholderia and Ralstonia have been shown to grow on 4-nitrobenzoate. oup.com
Anaerobic Bacteria: Under anaerobic conditions, bacteria such as Desulfovibrio spp. and several strains of Clostridium can reduce nitroaromatic compounds. nih.govannualreviews.org For instance, Desulfovibrio can reduce 2,4,6-trinitrotoluene (TNT) to 2,4,6-triaminotoluene. nih.gov
Fungi: White-rot fungi, like Phanerochaete chrysosporium, are capable of extensively degrading and even mineralizing a variety of nitroaromatic compounds, including TNT and 2,4-dinitrotoluene. nih.govresearchgate.net
The microbial degradation of nitroaromatic compounds is mediated by specific enzyme systems. The primary strategies for removing the nitro group include:
Reductive Pathways: The most common initial step is the reduction of the nitro group. This is catalyzed by enzymes called nitroreductases , which can be either oxygen-sensitive or insensitive. mdpi.comoup.com These enzymes reduce the nitro group to a hydroxylamino group, which is a key intermediate. nih.govannualreviews.org
Oxidative Pathways: Some bacteria utilize oxidative mechanisms to remove the nitro group. This can involve:
Monooxygenases: These enzymes insert a single oxygen atom, leading to the elimination of the nitro group from compounds like nitrophenols. nih.govannualreviews.orgnih.gov
Dioxygenases: These enzymes introduce two hydroxyl groups into the aromatic ring, which can lead to the spontaneous elimination of the nitro group. nih.govannualreviews.orgnih.gov
Hydride-Meisenheimer Complex Formation: Some bacteria can add a hydride ion to the aromatic ring of dinitro and trinitro compounds, forming a hydride-Meisenheimer complex. This complex then rearomatizes with the elimination of nitrite. nih.govannualreviews.orgnih.gov
Hydroxylaminolyases: Following the initial reduction to a hydroxylamino intermediate, some enzymes, termed hydroxylaminolyases, can catalyze the removal of the amino group as ammonia (B1221849). cswab.org
Table 2: Key Enzyme Systems in Nitroaromatic Biodegradation
| Enzyme Type | Reaction Catalyzed | Cellular Location/Condition |
|---|---|---|
| Nitroreductases | Reduction of nitro groups to hydroxylamino and amino groups. mdpi.comoup.com | Aerobic and Anaerobic Bacteria. nih.gov |
| Monooxygenases | Insertion of one oxygen atom, eliminating the nitro group. nih.govannualreviews.org | Aerobic Bacteria. nih.gov |
| Dioxygenases | Insertion of two oxygen atoms, leading to nitro group elimination. nih.govannualreviews.org | Aerobic Bacteria. nih.gov |
| Lignin Peroxidase (LiP) | Oxidation of a wide range of aromatic compounds. researchgate.net | Fungi (e.g., Phanerochaete chrysosporium). researchgate.net |
| Manganese Peroxidase (MnP) | Oxidation of various phenolic and non-phenolic compounds. researchgate.net | Fungi (e.g., Phanerochaete chrysosporium). researchgate.net |
Identification and Toxicity Assessment of Degradation Products (e.g., Nitrosamines, Nitramines)
The degradation of nitroaromatic compounds can lead to the formation of various intermediate and final products, some of which may also be toxic. The reduction of the nitro group can produce highly reactive intermediates like nitroso and hydroxylamino compounds. annualreviews.org These intermediates are electrophiles that can react with biological molecules, leading to toxic, carcinogenic, and mutagenic effects. annualreviews.orgoup.com
The complete reduction of the nitro group results in the corresponding amino-aromatic compounds, such as aminonitrotoluenes from dinitrotoluenes. nih.gov While these amino derivatives are often less toxic than their parent nitro compounds, they can still pose environmental risks and may require further degradation. researchgate.netoup.com In some cases, the transformation products can be equally or even more toxic than the original compound. researchgate.netoup.comresearchgate.net For instance, arylhydroxylamines, which are intermediates in the reduction pathway, are known to be mutagenic. oup.comoup.com
Environmental Impact Assessment and Ecotoxicological Considerations
Nitroaromatic compounds and their degradation products can have significant ecotoxicological effects. nih.gov They are known to be toxic to a wide range of organisms, including humans, fish, algae, and microorganisms. nih.govnih.gov The toxicity of these compounds can manifest as mutagenicity and carcinogenicity. oup.comnih.gov
In aquatic environments, nitroaromatic compounds are generally more toxic to fish than to invertebrates. asme.orgosti.gov For example, rainbow trout have been found to be particularly sensitive to compounds like TNT. asme.orgosti.gov The presence of these compounds in soil and water can negatively impact entire ecosystems. oup.com The toxicity of nitroaromatic compounds is often linked to the formation of reactive intermediates during their metabolism, which can cause oxidative stress. nih.gov
Table 3: Ecotoxicity of Nitroaromatic Compounds
| Organism Group | Observed Effects | Example Compounds |
|---|---|---|
| Fish | Acute toxicity (LC50 values in the low mg/L range). asme.orgosti.gov | TNT, RDX, HMX. asme.orgosti.gov |
| Invertebrates | Acute toxicity (EC50 values generally higher than for fish). asme.org | TNT, RDX, HMX. asme.org |
| Terrestrial Mammals | Negative reproductive effects at certain doses. asme.orgosti.gov | TNT, RDX, HMX. asme.orgosti.gov |
| Microorganisms | Inhibition of growth and metabolic processes. nih.gov | Various nitroaromatics. nih.gov |
Remediation Strategies for Nitroaromatic Contaminants in Environmental Matrices
Several remediation strategies have been developed to address contamination by nitroaromatic compounds. The choice of strategy often depends on the specific contaminants, their concentration, and the environmental matrix (soil, water, etc.). nih.gov
Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade or transform contaminants. nih.gov
Composting: Effective for treating soils with high levels of explosives, where microbial activity under controlled conditions breaks down the contaminants. nih.gov
Bioreactors: Offer a more controlled environment for bioremediation, often with shorter treatment times compared to composting, but can be more expensive. nih.govnih.gov
Phytoremediation: Involves the use of plants to remove, contain, or degrade contaminants. This is particularly suitable for large areas with low levels of contamination. nih.gov
Abiotic Remediation:
Chemical Reduction: The use of reducing agents, such as zero-valent iron, can transform nitroaromatic compounds into their corresponding amines. dtic.mil This is often a preliminary step, as the resulting amines may require further treatment. researchgate.net
Advanced Oxidation Processes (AOPs): Techniques like ozonolysis and Fenton-like reactions can be used to oxidize and detoxify nitroaromatic compounds in contaminated water or soil. researchgate.net
Alkaline Hydrolysis: Applying alkaline substances to contaminated soil can effectively degrade nitroaromatic compounds like TNT and DNT. enviro.wiki
Future Perspectives and Emerging Research Directions for 2 Amino 6 Nitrobenzamide
Development of Innovative and Sustainable Synthetic Methodologies
The conventional synthesis of nitroaromatic compounds often relies on electrophilic aromatic substitution using corrosive and hazardous reagents like mixtures of nitric and sulfuric acid. researchgate.net These methods can generate significant environmental pollution and may not be suitable for complex molecules with sensitive functional groups. researchgate.net Consequently, a major thrust of future research is the development of greener, safer, and more efficient synthetic routes.
Emerging strategies focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents. researchgate.net Key areas of innovation include:
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve product yields by enabling rapid and uniform heating. researchgate.net This technique minimizes energy requirements, a core principle of green chemistry. researchgate.net
Solid Acid Catalysts: Replacing corrosive liquid acids with reusable solid catalysts, such as zeolites, can enhance regioselectivity and simplify product purification. researchgate.net These catalysts reduce the environmental burden associated with traditional acid-catalyzed nitration. researchgate.net
Photocatalysis and Metal-Free Nitration: Recent advancements have explored photocatalytic and metal-free ipso-nitration of substrates like aryl boronic acids. organic-chemistry.org These methods are operationally simple, proceed under mild conditions, and show excellent functional group compatibility, offering a novel pathway for synthesizing nitroaromatics. organic-chemistry.org
Aqueous Reaction Media: Performing synthetic transformations in water instead of volatile organic solvents is a cornerstone of sustainable chemistry. rsc.org Research into catalyst-free, water-mediated nucleophilic substitution reactions for nitroaromatic compounds presents a promising green alternative. rsc.org
These innovative approaches, summarized in the table below, represent a paradigm shift in the synthesis of nitroaromatics, including potentially 2-Amino-6-nitrobenzamide, aiming for processes that are not only efficient but also environmentally responsible.
| Methodology | Key Advantages | Relevance to Nitroaromatics |
| Microwave-Assisted Synthesis | Reduced reaction time, lower energy consumption, improved yields. researchgate.net | Accelerates nitration and substitution reactions. |
| Solid Acid Catalysts | Reusable, non-corrosive, enhanced selectivity, easier workup. researchgate.net | Offers a greener alternative to traditional mixed-acid nitration. |
| Photocatalysis | Metal-free conditions, mild reactions, high functional group tolerance. organic-chemistry.org | Enables novel and regioselective nitration pathways. |
| Aqueous Media Synthesis | Eliminates volatile organic solvents, improves safety, cost-effective. rsc.orgrsc.org | Facilitates sustainable nucleophilic substitution reactions. |
Exploration of Novel Therapeutic Targets and Biomedical Applications
While this compound itself is primarily an intermediate, the broader class of nitrobenzamide derivatives has demonstrated significant potential across various therapeutic areas. Future research is expected to build on these findings to identify new biomedical applications and explore novel molecular targets. The structural scaffold of nitrobenzamide is a versatile starting point for developing potent and selective therapeutic agents.
Current research has highlighted the following activities for nitrobenzamide derivatives:
Antimycobacterial Activity: Certain novel nitrobenzamide derivatives have shown exceptional in vitro activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. These compounds target decaprenyl phosphoryl-β-D-ribose 2´-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway, opening new avenues for tuberculosis treatment.
Anti-inflammatory Properties: A series of nitro-substituted benzamides have been evaluated for their ability to inhibit nitric oxide (NO) production in macrophages. nih.govresearchgate.net Some derivatives significantly suppressed the expression of inflammatory mediators like iNOS, COX-2, IL-1β, and TNF-α, suggesting their potential as multi-potent anti-inflammatory agents. researchgate.net
Antidiabetic Potential: Researchers have synthesized 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives that exhibit potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov This makes them promising candidates for the management of type 2 diabetes. nih.gov
Neuroprotective Effects: Derivatives such as 2-amino-6-nitrobenzothiazole-derived hydrazones have been investigated as inhibitors of monoamine oxidase (MAO-A and MAO-B). nih.gov As MAO-B is implicated in neurodegenerative diseases, these compounds could serve as leads for developing new treatments for conditions like Parkinson's disease. nih.gov
The diverse biological activities of these related compounds strongly suggest that this compound is a valuable scaffold for future drug discovery campaigns targeting infectious diseases, inflammation, metabolic disorders, and neurodegeneration.
| Therapeutic Area | Target/Mechanism | Example Derivative Class |
| Infectious Disease (Tuberculosis) | DprE1 Enzyme Inhibition | N-benzyl 3, 5-dinitrobenzamides |
| Inflammation | Inhibition of NO, iNOS, COX-2, TNF-α nih.govresearchgate.net | Nitro-substituted benzamides nih.gov |
| Diabetes | α-glucosidase & α-amylase Inhibition nih.gov | Sulfamoyl-nitrobenzamides nih.gov |
| Neurodegeneration | Monoamine Oxidase (MAO-B) Inhibition nih.gov | 2-amino-6-nitrobenzothiazole (B160904) hydrazones nih.gov |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Future research can leverage AI and ML in several key areas:
Predictive Modeling for Bioactivity: ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to predict the therapeutic potential of novel this compound derivatives. mdpi.comijirt.org This allows for high-throughput virtual screening, identifying promising candidates for synthesis and testing while saving time and resources. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. annexpublishers.com These models can be optimized to generate structures with desired properties, such as high binding affinity for a specific biological target, low predicted toxicity, and favorable pharmacokinetic profiles (ADMET). nih.gov
Target Identification and Validation: AI can analyze vast omics datasets (genomics, proteomics) to identify and validate novel biological targets for which nitrobenzamide derivatives might be effective. annexpublishers.com This can uncover previously unexplored therapeutic opportunities.
Synthesis Route Prediction: AI tools are being developed to predict and design optimal, sustainable synthetic pathways. ijirt.org By analyzing known reactions and green chemistry principles, these platforms can suggest innovative and efficient methods for producing this compound and its analogues.
The synergy between computational modeling and experimental validation will be crucial in unlocking the full potential of the this compound chemical space.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Virtual Screening | Rapidly screen large virtual libraries of derivatives against biological targets. mdpi.com | Accelerates identification of lead compounds for various diseases. |
| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov | Reduces late-stage failures by prioritizing candidates with better drug-like properties. |
| De Novo Design | Generate novel molecular structures with optimized properties. annexpublishers.com | Creates next-generation nitrobenzamides with enhanced efficacy and safety. |
| Target Identification | Analyze biological data to propose and validate new therapeutic targets. annexpublishers.com | Expands the potential medical applications of the nitrobenzamide scaffold. |
Q & A
Q. Basic Characterization Techniques
- NMR : Use DMSO-d₆ to resolve amino proton signals (δ 6.5–7.5 ppm). The nitro group deshields adjacent protons, causing distinct splitting patterns.
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks. Discrepancies in molecular ion peaks may indicate incomplete purification or degradation; repurify via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Data Contradiction Analysis
Contradictions often arise from tautomerism (amide vs. imidic acid forms) or solvent-dependent conformational changes. Use variable-temperature NMR to probe dynamic equilibria. For unresolved conflicts, cross-validate with X-ray crystallography (see SHELX refinement protocols ).
What computational tools are suitable for predicting the stability and reactivity of this compound in catalytic systems?
Basic Stability Assessment
DFT-based software (Gaussian, ORCA) calculates thermodynamic stability via Gibbs free energy (ΔG) of tautomers. Solvent effects (e.g., polarizable continuum models) must be included to simulate aqueous or organic environments .
Advanced Reactivity in Catalysis
For catalytic applications (e.g., as a ligand), molecular docking (AutoDock Vina) or MD simulations predict binding affinities. Monitor nitro group reduction potentials (cyclic voltammetry) to assess redox stability under catalytic conditions .
How should researchers design experiments to resolve conflicting reports on the biological activity of this compound derivatives?
Q. Basic Experimental Design
- Dose-Response Studies : Test compounds across a logarithmic concentration range (1 nM–100 μM) to identify EC₅₀/IC₅₀ values.
- Control Systems : Include positive/negative controls (e.g., known PARP inhibitors for studies targeting DNA repair pathways) .
Advanced Contradiction Resolution
Divergent bioactivity may stem from assay-specific conditions (e.g., cell line variability). Use multi-omics approaches (transcriptomics + proteomics) to map off-target effects. Validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) .
What are the best practices for handling and storing this compound to prevent decomposition?
Q. Basic Safety and Storage
- Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact.
- Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C to inhibit hydrolysis of the amide bond .
Advanced Stability Monitoring
Periodically analyze purity via HPLC-UV (λ = 254 nm). For long-term stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., nitro group reduction to amine) .
How can crystallographic data for this compound be refined when twinning or disorder complicates structure determination?
Q. Basic Crystallography Workflow
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
- Structure Solution : SHELXT or SHELXD for phase problem resolution .
Advanced Refinement Challenges
For twinned crystals, employ SHELXL’s TWIN/BASF commands. For disorder (e.g., rotating nitro groups), apply PART/SUMP restraints and validate with residual density maps. R₁ values >5% warrant re-examination of data integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
